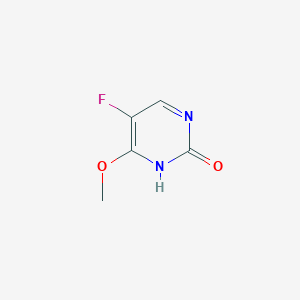

5-フルオロ-6-メトキシピリミジン-2(1H)-オン

説明

5-Fluoro-6-methoxypyrimidin-2(1H)-one, also known as 5-FMP, is a heterocyclic compound that has a wide range of applications in the field of scientific research. It has been used in a variety of laboratory experiments and has been studied for its potential applications in medicine, agriculture, and other areas.

科学的研究の応用

医薬品化学 抗癌活性

ピリミジノン誘導体は、抗癌特性を含む、幅広い生物学的活性を有することで知られています。 それらは、構造的に特徴付けられ、抗酸化活性を持つ潜在的なリポキシゲナーゼ阻害剤として評価することができ、これはそれらの抗癌効果に寄与する可能性があります .

薬理学 抗ウイルス剤および抗菌剤

ピリミジンのアナログは、抗ウイルス(例:トリフルリジン、イドクスウリジン)および抗菌(例:スルファジアジン、トリメトプリム)特性を持ついくつかの認識されている薬物の基礎として機能します。 ピリミジノンの構造的特徴は、これらの分野における新しい治療法の開発に活用できる可能性があります .

抗炎症作用

ピリミジノン誘導体の抗炎症の可能性は、もう1つの興味深い分野です。 リポキシゲナーゼを阻害する能力により、新しい抗炎症薬の開発候補となっています .

抗真菌および抗菌特性

ピリミジノン誘導体は、抗真菌および抗菌効果を含む、さまざまな抗菌活性も示します。 これは、新しい抗菌剤の研究に役立ちます .

酵素阻害

ピリミジノンの酵素阻害活性、特にリポキシゲナーゼ阻害剤としての活性は、酵素機能の研究と酵素を標的とした治療法の開発における有用性を示唆しています .

抗マラリアおよび抗HIV研究

ピリミジンのアナログは、抗マラリア(例:スルファドキシ ン)および抗HIV(例:レトロビル(ジドブジン)、スタブジン)薬物で使用されてきました。 ピリミジノン誘導体の研究は、これらの疾患に対する治療法の武器庫を拡大する可能性があります .

抗結核剤

ビオマイシンなどのピリミジンベースの化合物は、抗結核治療で使用されてきました。 ピリミジノン誘導体の特性を探求することで、結核のための新しい治療オプションにつながる可能性があります .

有機化学 合成と特性評価

ピリミジノン誘導体は、さまざまな化学反応によって合成され、さらに修飾して、所望の特性のためにさまざまな活性部分を組み込むことができます。 この側面は、これらの化合物の化学的多様性と用途を拡大するために重要です .

Molecules | Free Full-Text | Novel Pyrimidine Derivatives as… IJMS | Free Full-Text | Novel Pyrimidine Derivatives as Potential… Synthesis and characterization of the novel pyrimidine’s derivatives… Synthesis and biological evaluation of novel pyrimidine-2 (1…

作用機序

The mechanism of action of 5-Fluoro-6-methoxypyrimidin-2(1H)-one is not fully understood, however, it is known that it binds to certain proteins in the body and alters their function. In particular, 5-Fluoro-6-methoxypyrimidin-2(1H)-one has been found to bind to enzymes involved in the metabolism of drugs, as well as proteins involved in the regulation of gene expression and cell signaling.

Biochemical and Physiological Effects

5-Fluoro-6-methoxypyrimidin-2(1H)-one has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in drug metabolism, as well as proteins involved in gene expression and cell signaling. In addition, 5-Fluoro-6-methoxypyrimidin-2(1H)-one has been found to have anti-inflammatory and antioxidant effects, as well as to reduce the activity of certain hormones.

実験室実験の利点と制限

5-Fluoro-6-methoxypyrimidin-2(1H)-one has several advantages for laboratory experiments. It is a relatively stable compound, with a long shelf life, and it is relatively easy to synthesize. Additionally, it is a relatively inexpensive compound, making it accessible to many researchers. However, 5-Fluoro-6-methoxypyrimidin-2(1H)-one has some limitations, as it can be toxic in high concentrations and it can be difficult to control the concentration of the compound in experiments.

将来の方向性

There are a number of potential future directions for 5-Fluoro-6-methoxypyrimidin-2(1H)-one research. These include further exploration of its potential applications in medicine and agriculture, as well as its potential use as an enzyme inhibitor or as a drug metabolism inhibitor. Additionally, further research into the biochemical and physiological effects of 5-Fluoro-6-methoxypyrimidin-2(1H)-one could lead to a better understanding of its mechanism of action and potential therapeutic applications. Finally, further research into the synthesis of 5-Fluoro-6-methoxypyrimidin-2(1H)-one could lead to improved methods of synthesis and a better understanding of the reaction conditions necessary for its synthesis.

特性

IUPAC Name |

5-fluoro-6-methoxy-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-10-4-3(6)2-7-5(9)8-4/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGDDXBMJFMJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285311 | |

| Record name | 5-Fluoro-6-methoxy-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22462-35-7 | |

| Record name | 5-Fluoro-6-methoxy-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22462-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-6-methoxy-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

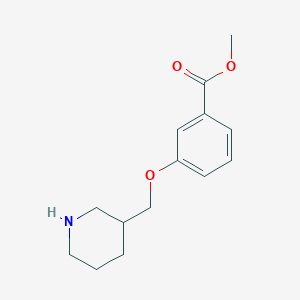

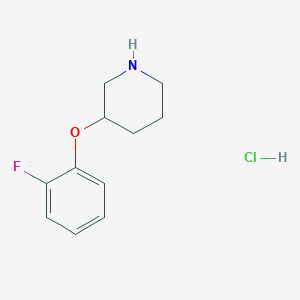

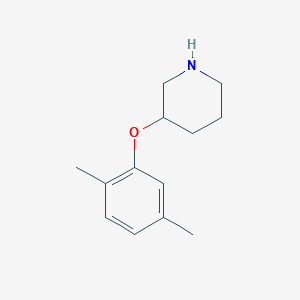

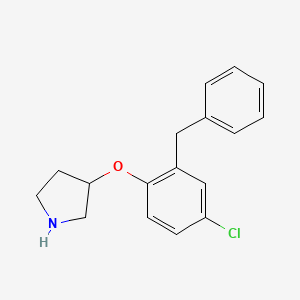

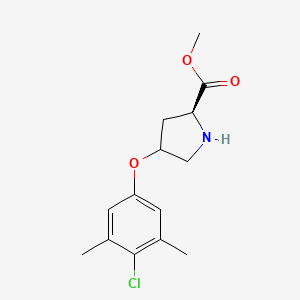

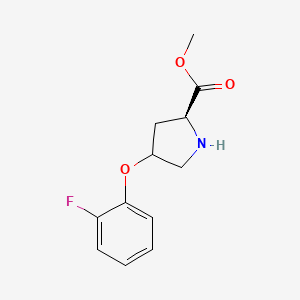

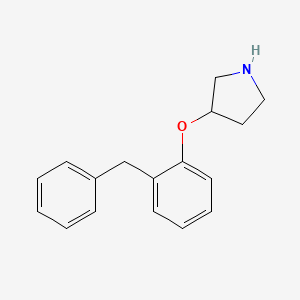

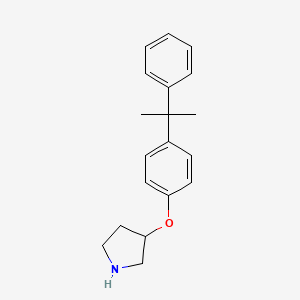

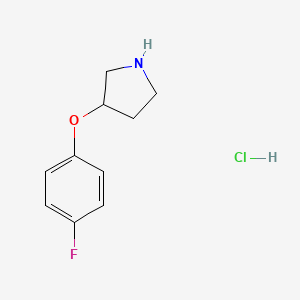

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Sec-butyl)phenoxy]pyrrolidine](/img/structure/B1388757.png)

![3-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1388758.png)

![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine](/img/structure/B1388763.png)

![3-{[4-(Tert-butyl)benzyl]oxy}pyrrolidine](/img/structure/B1388767.png)

![3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine](/img/structure/B1388773.png)